molecular formula C9H6Cl2N4 B11661484 N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11661484
M. Wt: 241.07 g/mol
InChI Key: FELMSJDHTWFOLO-LNKIKWGQSA-N
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Description

N-[(E)-(2,6-Dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine is a Schiff base derivative characterized by a 4H-1,2,4-triazol-4-amine core linked via an imine bond to a 2,6-dichlorophenyl group. This compound exhibits a planar geometry due to conjugation between the triazole ring and the aromatic substituent, with the E-configuration of the imine bond confirmed by crystallographic studies . Its synthesis typically involves condensation reactions between 4H-1,2,4-triazol-4-amine and 2,6-dichlorobenzaldehyde under acidic or catalytic conditions, as seen in analogous protocols for related Schiff bases .

The 2,6-dichlorophenyl group confers strong electron-withdrawing effects and steric hindrance, which influence the compound’s reactivity, solubility, and intermolecular interactions. These properties make it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry .

Properties

Molecular Formula

C9H6Cl2N4

Molecular Weight

241.07 g/mol

IUPAC Name

(E)-1-(2,6-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C9H6Cl2N4/c10-8-2-1-3-9(11)7(8)4-14-15-5-12-13-6-15/h1-6H/b14-4+

InChI Key

FELMSJDHTWFOLO-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C=NN=C2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C=NN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-1,2,4-triazole

The triazole core is synthesized via cyclocondensation of hydrazine with carboxylic acids in the presence of an acidic ion-exchange resin (e.g., Amberlyst 15). For example, formic acid reacts with hydrazine hydrate at 150–180°C under reflux to yield 4-amino-1,2,4-triazole with 80–91% purity. The reaction mechanism involves dehydration and cyclization, facilitated by the resin’s sulfonic acid groups, which act as Brønsted acid catalysts.

Reaction Equation:

HCO2H+N2H4C2H4N4+H2O\text{HCO}2\text{H} + \text{N}2\text{H}4 \rightarrow \text{C}2\text{H}4\text{N}4 + \text{H}_2\text{O} \quad \text{}

Schiff Base Formation

The 4-amino-1,2,4-triazole intermediate undergoes condensation with 2,6-dichlorobenzaldehyde in methanol under reflux (3–4 hours) to form the target Schiff base. This step proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration. The reaction is typically monitored by TLC, with completion indicated by the disappearance of the aldehyde peak at ~280 nm in UV-Vis spectroscopy.

Reaction Equation:

C2H4N4+C7H3Cl2CHOC9H6Cl2N5+H2O\text{C}2\text{H}4\text{N}4 + \text{C}7\text{H}3\text{Cl}2\text{CHO} \rightarrow \text{C}9\text{H}6\text{Cl}2\text{N}5 + \text{H}_2\text{O} \quad \text{}

Optimization of Reaction Parameters

Temperature and Catalysis

  • Triazole Synthesis: Elevated temperatures (150–180°C) are critical for achieving high yields (>90%). Lower temperatures result in incomplete cyclization, while exceeding 200°C promotes decomposition.

  • Schiff Base Formation: Mild reflux conditions (60–70°C) in methanol optimize imine bond formation without side reactions.

Solvent and Stoichiometry

ParameterOptimal ValueEffect on Yield
Solvent (Triazole step)Water-methanol mix95% purity
Molar ratio (Aldehyde)1:1.05 (Triazole:Aldehyde)88% yield
Reaction time3.5–4 hoursMinimal byproducts

Characterization and Analytical Techniques

Spectroscopic Validation

  • IR Spectroscopy:

    • N–H stretch: 3429 cm⁻¹ (triazole amine)

    • C=N stretch: 1589 cm⁻¹ (imine bond)

    • C–S vibration: 758 cm⁻¹ (where applicable)

  • UV-Vis Spectroscopy:

    • λmax\lambda_{\text{max}} = 333 nm (conjugated π-system of Schiff base)

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planar geometry of the triazole ring. Key metrics include:

  • Unit cell parameters: a=7.2720(14)a = 7.2720(14) Å, b=11.631(2)b = 11.631(2) Å, c=17.031(3)c = 17.031(3) Å

  • Dihedral angle: 8.2° between triazole and dichlorophenyl planes

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances scalability by maintaining precise temperature control and reducing reaction times. For example, a pilot plant using Amberlyst 15 in fixed-bed reactors achieved 89% yield with 99.4% purity.

Solvent Recycling

Methanol and isopropanol filtrates are recycled in subsequent batches, reducing waste and production costs by ~30%.

Comparative Analysis with Related Compounds

Substituent Effects on Yield

R Group on TriazoleYield (%)Purity (%)
4-Methylphenyl8598.7
4-Methoxyphenyl8297.9
2,6-Dichlorophenyl8899.2

The electron-withdrawing chlorine atoms in 2,6-dichlorophenyl enhance electrophilicity of the aldehyde, accelerating Schiff base formation compared to electron-donating groups.

Hygroscopicity and Stability

This compound exhibits lower hygroscopicity (0.8% weight gain at 80% RH) than its non-halogenated analogs (2.1–3.4%), attributed to reduced polarity from chlorine substituents .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine exhibits significant activity against various bacterial and fungal strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of pathogens responsible for infections.

Case Study:
A study highlighted the synthesis of various triazole derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives displayed promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of triazole compounds has garnered attention due to their ability to interfere with cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines.

Research Findings:
In one study, triazole derivatives were assessed for their anticancer activity against human breast adenocarcinoma (MCF7) and other cell lines. The findings revealed that compounds with similar structural features exhibited significant growth inhibition rates, indicating their potential as therapeutic agents in oncology .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between triazole derivatives and biological targets. These studies help elucidate the binding affinities and modes of action of compounds like this compound.

Insights from Molecular Modeling:
Recent molecular docking studies have shown that triazole derivatives can effectively bind to specific receptors involved in cancer progression and microbial resistance. This computational approach aids in predicting the efficacy of new derivatives before experimental validation .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents Key Structural Features Electronic Effects
N-[(E)-(2,6-Dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine 2,6-dichlorophenyl E-configuration; dihedral angles between triazole and aryl groups ~53–70° Strong electron-withdrawing (Cl), steric hindrance
N-[(E)-Pyridine-2-ylmethylidene]-4H-1,2,4-triazol-4-amine Pyridinyl Planar coordination geometry with Cu(I); forms stable complexes (β = 562.34 L/mol) Electron-deficient (pyridine), moderate steric effects
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-dichlorophenyl, trifluoromethyl, sulfanyl Bulky substituents; increased lipophilicity Electron-withdrawing (CF₃, Cl), reduced solubility
(E)-N-(3,5-Dimethyl-1,2,4-triazol-4-yl)-1-(2,4,6-trimethoxyphenyl)methanimine Trimethoxyphenyl Methoxy groups enhance solubility; flexible dihedral angles Electron-donating (OCH₃), low steric hindrance

Key Observations :

  • The 2,6-dichlorophenyl group in the target compound enhances rigidity and electron deficiency compared to pyridine or methoxy-substituted analogs .
  • Sulfanyl and trifluoromethyl groups in related compounds increase lipophilicity but reduce aqueous solubility, limiting biomedical applications .

Coordination Chemistry and Stability

The target compound’s ability to act as a ligand is influenced by its substituents:

  • Copper(I) Complexes: N-[(E)-(4-Chlorobenzylidene)]-4H-1,2,4-triazol-4-amine forms Cu(I) complexes with "breathing" behavior upon desolvation, attributed to flexible 1D channels .
  • Stability Constants : The pyridine-substituted analog shows a stability constant (β = 562.34 L/mol) with Cu(II), suggesting moderate binding affinity . The 2,6-dichloro derivative may exhibit higher stability due to stronger electron withdrawal, though experimental data are pending.

Physicochemical Properties

Property Target Compound Trimethoxyphenyl Analog Pyridine Analog
Solubility Low (lipophilic) High (polar OCH₃ groups) Moderate (pyridine)
Thermal Stability High (rigid structure) Moderate High (metal coordination)
Intermolecular Interactions C–H⋯N, C–H⋯S C–H⋯O N/A (data limited)

Biological Activity

N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H10Cl2N4C_{13}H_{10}Cl_2N_4 with a molecular weight of approximately 305.15 g/mol. It features a triazole ring that is known for its diverse biological activities. The presence of the 2,6-dichlorophenyl group contributes to its potential pharmacological effects.

PropertyValue
Molecular FormulaC₁₃H₁₀Cl₂N₄
Molecular Weight305.15 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research has demonstrated that compounds containing the triazole nucleus exhibit considerable antibacterial properties. A study highlighted that derivatives of 1,2,4-triazole showed effective inhibition against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial efficacy can be quantified using the Minimum Inhibitory Concentration (MIC) method. For instance:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus8
E. coli16
P. aeruginosa32

These results indicate a moderate to high antibacterial activity, suggesting potential for further development as an antibiotic agent.

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are recognized for their antifungal effects. The compound has shown promising activity against fungal strains such as Candida albicans and Aspergillus niger. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Case Studies and Research Findings

  • Triazole Derivatives in Antimicrobial Therapy : A comprehensive review identified various triazole derivatives that exhibited broad-spectrum antimicrobial activity. Notably, compounds with halogen substitutions (like dichloro) were more effective against resistant strains .
  • Mechanistic Studies : Molecular docking studies have revealed that the triazole moiety interacts effectively with bacterial DNA gyrase and topoisomerase IV enzymes. This interaction is critical for the compound's antibacterial mechanism .
  • Comparative Studies : In comparative studies against standard antibiotics like ciprofloxacin and levofloxacin, certain triazole derivatives displayed superior efficacy against multidrug-resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for preparing N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via a Schiff base condensation between 4H-1,2,4-triazol-4-amine and 2,6-dichlorobenzaldehyde under reflux in ethanol or methanol. The reaction is acid-catalyzed (e.g., glacial acetic acid) to facilitate imine bond formation . Purification involves recrystallization or column chromatography.
Characterization Techniques:

  • NMR/IR Spectroscopy: Confirmation of the imine bond (C=N stretch at ~1600–1650 cm⁻¹ in IR) and aromatic protons in ¹H/¹³C NMR.
  • X-ray Crystallography: Definitive structural validation using programs like SHELXL .
  • Elemental Analysis: To verify stoichiometry.

Table 1: Common Analytical Methods for Validation

TechniquePurposeKey Observations
¹H NMRConfirm imine and triazole protonsδ 8.5–9.0 ppm (C=N), δ 7.8–8.2 ppm (triazole)
IR SpectroscopyIdentify functional groups~1600–1650 cm⁻¹ (C=N stretch)
X-ray DiffractionCrystal structure determinationBond lengths/angles, packing motifs

Advanced: How does this compound behave as a ligand in transition metal complexes, and what factors influence its coordination geometry?

Methodological Answer:
The ligand coordinates via the triazole N2/N4 atoms and the imine nitrogen, forming stable complexes with transition metals (e.g., Cu(I/II), Zn(II)). Stability constants (e.g., log β = 562.34 L mol⁻¹ for Cu²⁺ at pH 5.1) are determined via potentiometric titrations or UV-Vis spectroscopy . Coordination geometry (tetrahedral, square planar) depends on:

  • Metal oxidation state : Cu(I) favors tetrahedral coordination, while Cu(II) adopts square planar geometry .
  • Solvent effects : Polar solvents stabilize charged complexes.
  • Counterion interactions : Perchlorate vs. chloride impacts solubility and lattice packing .

Advanced Analysis:

  • Single-Crystal X-ray Diffraction : Resolve metal-ligand bond distances (e.g., Cu–N ≈ 1.95–2.10 Å) .
  • EPR Spectroscopy : Probe electronic environment in paramagnetic complexes (e.g., Cu²⁺).

Basic: What biological activities have been reported for structurally similar 1,2,4-triazole derivatives, and how are these assays designed?

Methodological Answer:
Analogous compounds exhibit antibacterial, antifungal, and antioxidant properties. For example:

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution .
  • Antioxidant Activity : DPPH radical scavenging assays, with IC₅₀ values calculated from dose-response curves .

Experimental Design Considerations:

  • Positive Controls : Ciprofloxacin for bacteria, ascorbic acid for antioxidants.
  • Solvent Compatibility : DMSO (≤1% v/v) to avoid cytotoxicity.

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • HOMO-LUMO Gaps : Correlate with chemical reactivity (e.g., smaller gaps indicate higher reactivity) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., imine nitrogen as electron-deficient).
  • Conformational Flexibility : Rotatable bonds (e.g., C=N) analyzed via potential energy surface scans .

Software Tools:

  • Gaussian 16 : For geometry optimization.
  • VMD/MOE : Visualization of molecular orbitals.

Advanced: What crystallographic challenges arise when resolving structures of its metal complexes, and how are they addressed?

Methodological Answer:
Common challenges include:

  • Disorder in Solvent Molecules : Masked using SQUEEZE in PLATON .
  • Twinning : Refinement with TWIN laws in SHELXL .
  • Weak Diffraction : High-flux synchrotron sources improve data quality.

Case Study:
Cu(I) complexes exhibit "breathing" behavior upon desolvation, requiring low-temperature (100 K) data collection to stabilize the lattice .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : UV-Vis monitoring of ligand degradation (e.g., absorbance shifts at λ ~300 nm) .
  • Thermal Stability : TGA/DSC analysis (decomposition >200°C typical for triazoles).
  • Solution Stability : HPLC tracking of hydrolysis products over time.

Table 2: Stability Parameters

ConditionMethodKey Metrics
Aqueous pH 2–12UV-Vis Spectroscopyλ_max shifts, isosbestic points
High TemperatureTGADecomposition onset (~250°C)

Advanced: What mechanistic role does this ligand play in copper-catalyzed C–H functionalization reactions?

Methodological Answer:
In Cu-catalyzed reactions (e.g., oxidative coupling with pyridines):

Ligand Isomerization : E→Z isomerization activates the imine for coordination.

Copper Coordination : Forms a Cu(I) intermediate, enabling single-electron transfer (SET) to substrates .

Catalytic Cycle : Regeneration via aerobic oxidation (O₂ as terminal oxidant) .

Mechanistic Probes:

  • EPR Spectroscopy : Detect Cu(II) intermediates.
  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar pathways.

Basic: What spectroscopic techniques are most effective for monitoring reaction progress in its synthesis?

Methodological Answer:

  • In-situ IR : Track imine formation (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹).
  • ¹H NMR (Real-time) : Observe shifts in aromatic protons as the reaction proceeds.
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and detect intermediates.

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